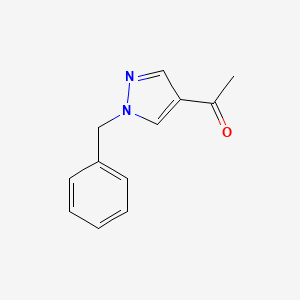

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-benzylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKBKNYKUSDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise determination of their molecular architecture is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative N-heterocycle, 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone. Moving beyond a simple recitation of techniques, we explore the strategic integration of Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We detail not only the "how" but the "why" of the analytical workflow, providing field-proven protocols and interpreting the resulting data to build an unassailable structural proof. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical sciences who require a robust framework for heterocyclic characterization.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly valued scaffold in pharmaceutical development.[3] Its unique electronic properties and versatile substitution patterns allow it to serve as a pharmacophore in a wide array of drugs, including analgesics, anti-inflammatories, and anti-cancer agents.[2] The biological activity of these compounds is critically dependent on the precise arrangement of substituents on the pyrazole ring. Therefore, the unambiguous confirmation of a synthesized compound's structure is the foundational step upon which all subsequent biological and toxicological data rests.

Our target molecule, this compound (Molecular Formula: C₁₂H₁₂N₂O, Molecular Weight: 200.24 g/mol ), presents a classic analytical challenge.[4][5][6] It contains multiple distinct structural motifs: a 1,4-disubstituted pyrazole ring, a flexible N-benzyl group, and an acetyl moiety. Our task is to confirm not only the presence of these components but their exact connectivity.

The Elucidation Workflow: A Triad of Spectroscopic Techniques

Figure 1: The integrated workflow for structural elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Causality: The first step is to confirm the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Expected Results: For C₁₂H₁₂N₂O, the expected exact mass of the protonated molecule [M+H]⁺ is 201.1022. HRMS analysis should yield a measured mass within a very low error margin (typically < 5 ppm) of this theoretical value.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) can provide structural clues. Key expected fragments include:

-

m/z 91: The tropylium ion ([C₇H₇]⁺), a hallmark of a benzyl group.

-

m/z 109: Loss of the benzyl group, leaving the acetyl-pyrazole cation.

-

m/z 43: The acetyl cation ([CH₃CO]⁺).

Nuclear Magnetic Resonance (NMR): The Definitive Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7][8] We use a suite of experiments to assemble the structure piece by piece.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Predicted Chemical Shifts (in CDCl₃, ~400 MHz):

-

~ δ 7.8-8.0 ppm (s, 1H): Pyrazole H-5 proton. Expected to be a singlet and deshielded due to the adjacent nitrogen and the electron-withdrawing acetyl group.

-

~ δ 7.6-7.8 ppm (s, 1H): Pyrazole H-3 proton. A singlet, typically slightly upfield from H-5.

-

~ δ 7.2-7.4 ppm (m, 5H): Phenyl protons of the benzyl group.

-

~ δ 5.4-5.6 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. A singlet as it has no adjacent protons.

-

~ δ 2.5 ppm (s, 3H): Methyl protons (-CH₃) of the acetyl group. A sharp singlet.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH₃, CH₂, and CH carbons.

Predicted Chemical Shifts (in CDCl₃, ~100 MHz):

-

~ δ 197.0 ppm: Carbonyl carbon (C=O) of the acetyl group.

-

~ δ 140-145 ppm: Pyrazole C-5.

-

~ δ 135-140 ppm: Pyrazole C-3.

-

~ δ 134.5 ppm: Quaternary ipso-carbon of the phenyl ring.

-

~ δ 128-129 ppm: CH carbons of the phenyl ring.

-

~ δ 120-125 ppm: Pyrazole C-4 (the carbon bearing the acetyl group).

-

~ δ 54.0 ppm: Methylene carbon (-CH₂-) of the benzyl group.

-

~ δ 26.5 ppm: Methyl carbon (-CH₃) of the acetyl group.

2D NMR: Assembling the Fragments

While 1D NMR suggests the presence of the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the definitive connections.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH). This would mainly confirm the couplings within the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

The methylene protons (~5.5 ppm) of the benzyl group will show a correlation to the pyrazole carbons C-3 and C-5, confirming the N-1 attachment point.

-

The methyl protons (~2.5 ppm) of the acetyl group will show correlations to the carbonyl carbon (~197 ppm) and, crucially, to the pyrazole C-4 (~120-125 ppm). This proves the acetyl group is attached at the C-4 position.

-

The pyrazole H-3 proton will correlate to C-5 and C-4. The pyrazole H-5 proton will correlate to C-3 and C-4.

Figure 2: Key 2- and 3-bond HMBC correlations for structural confirmation.

Summary of NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | DEPT-135 |

| Acetyl -CH₃ | ~ 2.5 (s, 3H) | ~ 26.5 | CH₃ (pos) |

| Acetyl -C=O | - | ~ 197.0 | - (null) |

| Pyrazole H-3 | ~ 7.7 (s, 1H) | ~ 138.0 | CH (pos) |

| Pyrazole H-5 | ~ 7.9 (s, 1H) | ~ 142.0 | CH (pos) |

| Pyrazole C-4 | - | ~ 122.0 | - (null) |

| Benzyl -CH₂- | ~ 5.5 (s, 2H) | ~ 54.0 | CH₂ (neg) |

| Benzyl Ph-H | ~ 7.3 (m, 5H) | ~ 128.5 | CH (pos) |

| Benzyl Ph-C | - | ~ 134.5 | - (null) |

Infrared (IR) Spectroscopy: Functional Group Confirmation

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[9][10] It serves as an excellent orthogonal technique to corroborate the findings from NMR and MS.

Expected Absorption Bands:

-

~ 1665-1685 cm⁻¹: A strong, sharp absorption band characteristic of an aryl ketone C=O stretch. The conjugation with the pyrazole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

~ 3030-3100 cm⁻¹: Medium to weak bands corresponding to aromatic C-H stretching (both pyrazole and phenyl rings).

-

~ 1450-1580 cm⁻¹: Multiple sharp bands corresponding to C=C and C=N bond stretching within the aromatic rings.

-

~ 2950-2850 cm⁻¹: Weak bands from the aliphatic C-H stretching of the benzyl methylene and acetyl methyl groups.

The presence of the strong carbonyl (C=O) band is a critical piece of confirmatory evidence for the acetyl group.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid.

-

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 100-500 m/z.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325 °C.

-

Internal Reference: Use a standard lock mass solution (e.g., purine) for continuous internal calibration.

-

-

Data Processing: Process the acquired spectrum to obtain the accurate mass of the [M+H]⁺ ion and calculate the mass error in ppm against the theoretical value for C₁₂H₁₃N₂O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

DEPT-135: Use standard Bruker pulse program parameters.

-

2D Experiments (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for a J-coupling of 8 Hz.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, MestReNova). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory or equivalent.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 scans for the sample and the background.

-

-

Data Processing: Perform an automatic background subtraction. Identify and label the peak maxima for the key functional group vibrations.

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is achieved through the systematic and logical integration of complementary spectroscopic data. HRMS confidently establishes the molecular formula (C₁₂H₁₂N₂O). IR spectroscopy confirms the presence of the critical ketone functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, mapping the entire carbon-hydrogen framework and unequivocally placing the benzyl group on the N-1 nitrogen and the acetyl group on the C-4 carbon of the pyrazole ring. This rigorous, multi-technique approach represents the gold standard in chemical analysis, ensuring the absolute structural integrity required for advanced research and development.

References

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 7. [Link]

-

Nayak, S. K., et al. (2022). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. SN Applied Sciences, 4(4), 118. [Link]

- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-814.

-

Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(2), 142-151. [Link]

-

Zecchi, G. (1995). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of agricultural and food chemistry, 43(5), 1383-1389. [Link]

-

SpectraBase. 1-(1-Benzyl-5-hydroxy-3-methyl-1H-pyrazol-4-yl)ethanone. Wiley-VCH. [Link]

-

AOBChem. This compound. AOBChem. [Link]

-

NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Asymmetric Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. The Royal Society of Chemistry. [Link]

-

Ghiuță, I.-A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

-

CAS. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. CAS Common Chemistry. [Link]

-

Blanckaert, P., et al. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. Journal of Forensic Sciences, 66(5), 1629-1638. [Link]

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1016. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone (CAS: 1188263-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document details the chemical properties, plausible synthetic routes, comprehensive characterization data, and explores the potential therapeutic applications of this compound based on structure-activity relationships of analogous pyrazole derivatives. Detailed experimental protocols and theoretical data are provided to support researchers in the synthesis, identification, and evaluation of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of therapeutic agents targeting a wide array of biological targets. Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature the pyrazole core, underscoring its therapeutic relevance. The metabolic stability of the pyrazole ring further enhances its appeal in drug development. This guide focuses on the N-benzylated derivative, this compound, a compound poised for exploration in various therapeutic areas.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₁₂N₂O.[1][2] Its chemical structure combines the stable pyrazole ring with a benzyl group at the N1 position and an acetyl group at the C4 position, providing multiple points for potential biological interactions and further chemical modifications.

| Property | Value | Source |

| CAS Number | 1188263-60-6 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| logP (Predicted) | 2.134 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

This procedure is adapted from the general method for N-alkylation of pyrazoles.

Protocol:

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole.

Rationale: The benzylation of pyrazole occurs readily at the N1 position under basic conditions. Potassium carbonate acts as a mild base to deprotonate the pyrazole, and acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.

Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-benzyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-1H-pyrazole-4-carbaldehyde.

Rationale: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that regioselectively attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

This final step involves the addition of a methyl group to the aldehyde, followed by oxidation.

Protocol:

-

Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and add a solution of methylmagnesium bromide (MeMgBr, 1.2 eq) or methyllithium (MeLi, 1.2 eq) in a suitable solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

-

Dissolve the crude alcohol intermediate in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane and stir at room temperature.

-

Upon completion of the oxidation, filter the reaction mixture through a pad of celite and silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Rationale: The Grignard or organolithium reagent acts as a nucleophile, adding a methyl group to the electrophilic carbonyl carbon of the aldehyde. The resulting secondary alcohol is then oxidized to the corresponding ketone.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.[4][5][6]

¹H NMR Spectroscopy

-

Benzyl Protons: A singlet for the benzylic methylene protons (CH₂) is expected around δ 5.3-5.5 ppm. The aromatic protons of the benzyl group should appear as a multiplet in the range of δ 7.2-7.4 ppm.

-

Pyrazole Protons: Two singlets corresponding to the protons at the C3 and C5 positions of the pyrazole ring are anticipated. These would likely appear in the region of δ 7.5-8.0 ppm.

-

Acetyl Protons: A sharp singlet for the methyl protons of the acetyl group should be observed in the upfield region, around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A characteristic peak for the carbonyl carbon of the acetyl group is expected in the downfield region, around δ 190-195 ppm.

-

Pyrazole Carbons: The carbons of the pyrazole ring should resonate in the aromatic region, typically between δ 110-140 ppm.

-

Benzyl Carbons: The benzylic carbon (CH₂) is expected around δ 50-55 ppm. The aromatic carbons of the benzyl group will appear in the δ 125-140 ppm range.

-

Acetyl Carbon: The methyl carbon of the acetyl group will be found in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the ketone is expected in the range of 1670-1690 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyrazole and benzene rings will likely appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene and acetyl methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 200. Subsequent fragmentation would likely involve the loss of the acetyl group (M-43) and the benzyl group (M-91).

Potential Therapeutic Applications: A Structure-Activity Perspective

While this compound has not been extensively studied for its biological activity, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry. The specific substitution pattern of this molecule suggests several potential therapeutic applications.

Caption: Potential therapeutic applications of this compound.

Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The benzyl and acetyl groups of this compound can be further functionalized to enhance potency and selectivity for specific kinases.

Anti-inflammatory and Analgesic Activity

The structural features of certain pyrazole derivatives are key to their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern of this compound could be explored for potential COX-2 inhibitory activity, which would be beneficial for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer and Antiprotozoal Activity

The pyrazole scaffold is present in several anticancer and antiprotozoal agents. The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, or interference with essential parasitic enzymes. The potential of this compound as a lead compound for the development of novel anticancer or antileishmanial drugs warrants further investigation through biological screening.[7][8]

Conclusion and Future Directions

This compound is a synthetically accessible and versatile molecule with significant potential for drug discovery and development. This guide has provided a comprehensive overview of its physicochemical properties, plausible synthetic routes, and predicted characterization data. The exploration of its biological activities, guided by the known pharmacology of the pyrazole scaffold, presents a promising avenue for future research. Further studies should focus on the optimization of the synthetic protocol, experimental validation of its spectroscopic properties, and a thorough evaluation of its efficacy in relevant biological assays to unlock its full therapeutic potential.

References

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

-

Dana Bioscience. (n.d.). This compound 5g. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry, 10(19).

- Ghareb, N., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023.

- Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.

- MDPI. (2022).

-

NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3352881, 1-Benzyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-Phenyl-4-acetyl-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

- Taylor & Francis Online. (2018). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry, 10(19).

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. aobchem.com [aobchem.com]

- 4. rsc.org [rsc.org]

- 5. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Benzyl-Substituted Pyrazole Derivatives for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of therapeutic agents across a vast range of diseases. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.

The introduction of a benzyl group to the pyrazole core adds a critical layer of complexity and opportunity. The benzyl moiety can serve multiple roles: it can act as a reactive handle for further functionalization, a key pharmacophoric element that interacts with biological targets, or a modulator of the compound's overall physicochemical properties, such as lipophilicity and solubility. This guide provides a comprehensive overview of the synthesis, characterization, and pharmacological applications of benzyl-substituted pyrazole derivatives, intended for professionals engaged in medicinal chemistry and drug development.

Core Synthetic Strategies: Building the Benzyl-Pyrazole Framework

The synthesis of benzyl-substituted pyrazoles can be approached through two primary strategies: constructing the pyrazole ring with a pre-attached benzyl group on one of the precursors, or by attaching the benzyl group to a pre-formed pyrazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern (regioselectivity).

Cyclocondensation Reactions: The Workhorse of Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. To synthesize N-benzyl pyrazoles, a benzylhydrazine is the key reagent.

-

Mechanism and Rationale: The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the benzylhydrazine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst (e.g., acetic acid) is common to facilitate the dehydration step.

-

Regioselectivity: When using an unsymmetrical 1,3-diketone, a mixture of two regioisomers can be formed. The reaction conditions, including solvent and temperature, can be optimized to favor the formation of one isomer over the other. For instance, enaminones reacting with aryl hydrazines have been shown to produce regioselective products in high yield.

[3+2] Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring involves the 1,3-dipolar cycloaddition of a diazo compound (as the "C-N-N" synthon) with an alkyne or alkene. This method offers a different approach to controlling the substitution pattern.

-

Mechanism and Rationale: Diazo compounds react with dipolarophiles (like alkynes) in a concerted or stepwise fashion to form a dihydropyrazole (pyrazoline), which can then be oxidized to the aromatic pyrazole. The use of N-tosylhydrazones as stable precursors to generate diazo compounds in situ has become a popular and versatile strategy.

-

Advantages: This approach can provide access to pyrazoles that are difficult to synthesize via condensation methods and often proceeds with high regioselectivity.

Post-Synthetic N-Benzylation

In many cases, it is more straightforward to synthesize a parent NH-pyrazole and subsequently introduce the benzyl group via an N-alkylation reaction.

-

Mechanism and Rationale: The NH proton of the pyrazole ring is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a pyrazolate anion. This nucleophilic anion then readily reacts with an electrophile, such as benzyl bromide or benzyl chloride, in a standard Sₙ2 reaction to yield the N-benzyl pyrazole.

-

Considerations: A key challenge is the potential for alkylation at either of the two ring nitrogens in an unsymmetrical pyrazole, leading to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction conditions can influence the isomeric ratio.

Caption: General workflow for synthesis and characterization.

Structural and Spectroscopic Characterization

Unambiguous characterization is paramount to confirming the successful synthesis of the target molecule and its purity. A combination of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: The benzylic protons (–CH₂–) typically appear as a characteristic singlet in the range of δ 5.3-5.6 ppm. Protons on the pyrazole ring and the benzyl aromatic ring will have distinct chemical shifts and coupling patterns that are diagnostic of the substitution pattern.

-

¹³C NMR: The signal for the benzylic carbon provides a key confirmation, alongside the distinct signals for the pyrazole and aromatic ring carbons.

-

2D NMR: Techniques like HSQC and HMBC are invaluable for definitively assigning proton and carbon signals, especially in complex structures with multiple substituents.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

-

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, X-ray crystallography provides unequivocal proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles. This technique is the gold standard for determining regiochemistry and stereochemistry and offers insights into intermolecular interactions in the solid state.

Table 1: Typical NMR Data for a Representative 1-Benzyl-3,5-dimethylpyrazole

| Assignment | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Pyrazole-CH | 5.8 - 6.0 (s, 1H) | 105.0 - 107.0 |

| Benzyl-CH₂ | 5.1 - 5.3 (s, 2H) | 52.0 - 54.0 |

| Aromatic-H | 7.2 - 7.4 (m, 5H) | 127.0 - 138.0 |

| Pyrazole-CH₃ | 2.1 - 2.3 (s, 6H) | 11.0 - 14.0 |

(Note: Chemical shifts are approximate and can vary based on solvent and substitution.)

Pharmacological Significance & Structure-Activity Relationships (SAR)

Benzyl-substituted pyrazoles have been investigated as inhibitors of a wide array of biological targets, demonstrating their versatility in drug design. The benzyl group often occupies a key hydrophobic pocket within the target protein's active site.

Key Biological Targets

-

Kinases: Numerous protein kinases, which are crucial regulators of cell signaling, have been successfully targeted by pyrazole derivatives. For example, 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation. The structural features of aminopyrazole inhibitors have been studied to achieve high selectivity for c-Jun N-terminal kinase 3 (JNK3) over other kinases like p38.

-

Cyclooxygenase (COX) Enzymes: The most famous pyrazole drug, Celecoxib, is a selective COX-2 inhibitor, though it is a diaryl-substituted pyrazole rather than strictly benzyl-substituted. Its success has spurred extensive research into pyrazoles as anti-inflammatory agents.

-

Cannabinoid Receptors (CB1): Diarylpyrazole derivatives, where one of the aryl groups can be a benzyl equivalent, have been developed as potent antagonists of the CB1 receptor, with potential applications in treating obesity and related metabolic disorders.

-

Other Targets: The pyrazole scaffold has been employed to design agents targeting various other enzymes and receptors, including meprin α and β, and protein-protein interactions like PEX14–PEX5.

Understanding Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound into a drug candidate. For benzyl-substituted pyrazoles, SAR explores how modifications to different parts of the molecule impact biological activity.

-

Benzyl Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzyl ring can modulate electronic properties and steric fit within the binding pocket. For example, in a series of RIP1 kinase inhibitors, a 2,4-dichlorobenzyl group was found to be a key feature for high potency.

-

Pyrazole Ring Substitution: The nature and position of substituents on the pyrazole ring itself are critical. These groups can form hydrogen bonds, occupy adjacent pockets, or alter the overall conformation of the molecule to enhance binding affinity and selectivity.

-

Linker and Other Moieties: The connection point and any other appended functional groups (e.g., carboxamides, amines) are fine-tuned to optimize interactions with the target protein.

Caption: Structure-Activity Relationship (SAR) logic diagram.

Case Study: Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors

A compelling example of the application of benzyl-substituted pyrazoles is in the development of inhibitors for RIP1 kinase, a therapeutic target for diseases involving programmed necrosis (necroptosis), such as pancreatitis.

-

Lead Compound: The initial lead was 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

-

SAR-Guided Optimization: Through systematic modifications, researchers explored the impact of various substituents. SAR analysis revealed that:

-

The 1-benzyl group was crucial for activity.

-

Replacing the 3-nitro group with other functionalities and adding substituents at the 4- and 5-positions of the pyrazole ring significantly impacted potency.

-

-

Potent Inhibitor: This optimization led to the discovery of compounds with nanomolar potency against RIP1 kinase and significant protective effects in a mouse model of pancreatitis. This work exemplifies how the benzyl-pyrazole scaffold can be rationally modified to yield potent and selective enzyme inhibitors with in vivo efficacy.

Experimental Protocols

Protocol 1: General Synthesis of a 1-Benzyl-3,5-disubstituted Pyrazole

This protocol describes a typical cyclocondensation reaction.

-

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzylhydrazine hydrochloride (1.0 eq) in ethanol (10 mL per mmol of hydrazine).

-

Addition of Diketone: To the stirred solution, add the 1,3-diketone (e.g., acetylacetone, 1.1 eq) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Workup: After cooling the reaction to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzyl-substituted pyrazole derivative.

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for acquiring standard NMR spectra for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both the ¹H and ¹³C spectra, comparing them to expected values and using 2D NMR data if necessary for complex structures.

Future Perspectives

The benzyl-substituted pyrazole motif will undoubtedly continue to be a highly productive scaffold in drug discovery. Future research will likely focus on several key areas:

-

Targeting Novel Proteins: Applying this scaffold to newly validated and challenging biological targets, such as protein-protein interactions and allosteric enzyme sites.

-

Improving Drug Properties: Moving beyond potency and selectivity to fine-tune pharmacokinetic and pharmacodynamic (ADMET) properties for better drug performance and reduced toxicity.

-

New Synthetic Methodologies: The development of more efficient, regioselective, and environmentally friendly synthetic methods will accelerate the discovery process, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The proven success and inherent versatility of benzyl-substituted pyrazoles ensure their place as a high-value scaffold in the ongoing quest for novel and effective medicines.

References

-

Szczepankiewicz, B. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5794-5804. [Link]

-

Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-363. [Link]

-

An, Song-Zhen, et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(32), 21477-21485. [Link]

-

Grobe, T., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1573-1584. [Link]

-

El-Gammal, O. A., et al. (2019). Spectral characterization, DFT, docking and cytotoxicity of N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide and its metal complexes. Journal of Molecular Structure, 1180, 64-75. [Link]

-

Isenegger, P. G., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Bao, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1715. [Link]

-

Barbe, G., et al. (2007). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses, 84, 275. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate. [Link]

-

Florentino, I. F., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1201. [Link]

-

Wang, S., et al. (2021). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(4), 846-850. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

-

Sagaama, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(1), 101235. [Link]

-

Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]

-

Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 119. [Link]

-

Bao, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2853. [Link]

-

Muthu, K., et al. (2023). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 43(9), 8196-8221. [Link]

-

He, S., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 365-374. [Link]

The Art of the Ring: A Technical Guide to the Synthesis of Pyrazole-Containing Heterocycles

Foreword: The Pyrazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its remarkable versatility allows for a wide array of chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity. This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[5] This guide provides an in-depth exploration of the key synthetic strategies for constructing pyrazole-containing heterocycles, offering both theoretical understanding and practical protocols for researchers, scientists, and professionals in drug development.

Chapter 1: Foundational Strategies for Pyrazole Synthesis

The construction of the pyrazole ring can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Condensation

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis.[6][7] The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically in the presence of an acid catalyst.[8][9]

Mechanism and Rationale: The reaction proceeds through the initial formation of an imine between one of the carbonyl groups and the hydrazine.[8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The use of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomeric pyrazoles, a critical consideration in synthetic design.[5]

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

-

Materials:

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)

-

Hydrazine Hydrate or Substituted Hydrazine (e.g., Phenylhydrazine) (1 equivalent)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add the hydrazine derivative to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the solid product with cold ethanol and dry under vacuum.

-

Chapter 2: Advanced and Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, modern organic chemistry has introduced more sophisticated and versatile methods for constructing pyrazole rings, including 1,3-dipolar cycloadditions and multicomponent reactions.

1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Tool

The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene is a highly efficient method for pyrazole synthesis.[10][11] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes.[12]

Mechanism and Causality: The reaction involves the concerted or stepwise addition of the diazo compound across the triple bond of the alkyne. The regioselectivity is governed by the electronic and steric properties of both the diazo compound and the alkyne. In many cases, the reaction proceeds with high regioselectivity to yield a single pyrazole isomer.[13] A key advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones.[14]

Experimental Workflow: In Situ Generation of Diazo Compound for Pyrazole Synthesis

Caption: Simplified synthetic route to Celecoxib.

Sildenafil (Viagra®): A PDE5 Inhibitor

The synthesis of Sildenafil, a well-known treatment for erectile dysfunction, involves a multi-step sequence where the pyrazole ring is constructed early in the process. [15][16]The initial steps often involve the reaction of a diketoester with hydrazine to form the pyrazole core, which is then further elaborated. [17][18] Key Synthetic Steps:

-

Pyrazole Formation: Reaction of a diketoester with hydrazine. [17]2. N-Methylation: Selective methylation of one of the pyrazole nitrogens. [18]3. Functional Group Transformations: A series of reactions to introduce the ethoxyphenyl and sulfonamide moieties.

-

Pyrimidine Ring Formation: Cyclization to form the fused pyrazolo[4,3-d]pyrimidinone core of Sildenafil. [19]

Rimonabant (Acomplia®): A Cannabinoid Receptor Antagonist

Rimonabant, formerly used as an anti-obesity drug, features a 1,5-diarylpyrazole structure. [20][21]Its synthesis often involves the condensation of a diketoester with a substituted hydrazine, followed by further functionalization. [22] Retrosynthetic Analysis Logic:

Caption: Retrosynthetic approach for Rimonabant.

Conclusion: The Enduring Importance of Pyrazole Synthesis

The pyrazole nucleus continues to be a fertile ground for the discovery of new therapeutic agents. [1][23]The synthetic methodologies outlined in this guide, from the classic Knorr synthesis to modern multicomponent reactions, provide the essential tools for chemists to construct and explore novel pyrazole-containing molecules. A deep understanding of the underlying mechanisms and the practical aspects of these reactions is crucial for the successful design and development of the next generation of pyrazole-based drugs.

References

- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- The Synthesis of Sildenafil Citr

- The Significance of Pyrazole Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.

- Knorr Pyrazole Synthesis - J&K Scientific LLC.

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.

- An Improved Synthesis of Rimonabant: Anti-Obesity Drug | Organic Process Research & Development - ACS Public

- Synthesis of Sildenafil Citr

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Public

- Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online.

- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online.

- Knorr Pyrazole Synthesis - Chem Help ASAP.

- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Applic

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

- A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI.

- Sildenafil - Wikipedia.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist | ACS Chemical Neuroscience - ACS Public

- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PubMed Central.

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central.

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.

- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.

- Knorr pyrazole synthesis - Name-Reaction.com.

- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrazole synthesis - Organic Chemistry Portal.

- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.

- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Public

- A Concise Review on the Synthesis of Pyrazole Heterocycles - ResearchG

- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form | ACS Omega.

- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO 2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI.

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development.

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH.

- 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | The Journal of Organic Chemistry - ACS Public

- Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing).

- Knorr pyrazole synthesis | Request PDF - ResearchG

- Paal-Knorr Synthesis - Alfa Chemistry.

- Paal–Knorr synthesis - Wikipedia.

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Sildenafil - Wikipedia [en.wikipedia.org]

- 17. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. asianpubs.org [asianpubs.org]

- 21. A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone molecular weight

An In-Depth Technical Guide to 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. We will delve into the core physicochemical properties, outline a robust synthetic pathway, detail methods for structural elucidation, and explore the compound's relevance within the broader context of pyrazole-based pharmacophores.

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a benzyl group and substituted at the 4-position with an acetyl group. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern of this molecule makes it a valuable intermediate and a potential pharmacologically active agent itself.

Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | [3][4] |

| Molecular Formula | C₁₂H₁₂N₂O | [3][5][6] |

| CAS Number | 1188263-60-6 | [3][5][6] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥98% | [3][5] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [3] |

| LogP (Calculated) | 2.134 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

| Synonyms | 1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one, 1-(1-Benzyl-4-pyrazolyl)ethanone | [3][5] |

Synthesis and Structural Elucidation

Proposed Synthetic Workflow

A plausible and efficient route involves the condensation of benzylhydrazine with a suitable 1,3-dielectrophile precursor to the 4-acetylpyrazole core. This method is a cornerstone of pyrazole synthesis and offers high yields and regiochemical control.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for synthesizing similar pyrazole derivatives.[7][8]

Step 1: Synthesis of 1-Benzyl-1H-pyrazole

-

To a stirred solution of benzylhydrazine dihydrochloride (1.0 equiv) in methanol, add 1,1,3,3-tetramethoxypropane (1.05 equiv).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-1H-pyrazole.

Step 2: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde

-

In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) while maintaining the temperature.

-

Stir the resulting Vilsmeier reagent for 30 minutes at 0°C.

-

Add a solution of 1-benzyl-1H-pyrazole (1.0 equiv) in DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 80°C until TLC indicates completion.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the aldehyde intermediate.

Step 3: Synthesis of this compound

-

To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in dry tetrahydrofuran (THF) at 0°C, add methylmagnesium bromide (a Grignard reagent, 1.2 equiv) dropwise.

-

Stir the reaction at room temperature until the aldehyde is consumed.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the secondary alcohol product with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate.

-

Dissolve the crude alcohol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir until the oxidation is complete, filter the reaction mixture through a pad of Celite, and concentrate the filtrate.

-

Purify the final product by column chromatography to yield this compound as a solid.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Caption: Chemical structure with key groups for spectroscopic analysis.

| Technique | Expected Observations |

| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the acetyl methyl protons (E).~5.4 ppm (s, 2H): Singlet for the benzylic methylene protons (A).~7.2-7.4 ppm (m, 5H): Multiplet for the phenyl ring protons (B).~7.8 ppm (s, 1H) & ~8.0 ppm (s, 1H): Two singlets for the non-equivalent pyrazole ring protons (C, D). |

| ¹³C NMR | ~27 ppm: Acetyl methyl carbon.~55 ppm: Benzylic methylene carbon.~118-140 ppm: Aromatic and pyrazole carbons.~195 ppm: Carbonyl carbon (F). |

| IR Spectroscopy | ~1670 cm⁻¹: Strong absorption for the C=O stretch of the ketone.~1500-1600 cm⁻¹: Absorptions for C=C and C=N stretching in the aromatic and pyrazole rings.~2900-3100 cm⁻¹: C-H stretching for aromatic and aliphatic groups. |

| Mass Spectrometry (EI) | m/z 200.10: Molecular ion peak [M]⁺ corresponding to C₁₂H₁₂N₂O. |

Relevance and Applications in Drug Development

The pyrazole core is a key pharmacophore in numerous approved drugs, and N-benzyl pyrazole derivatives are actively investigated as potent and selective therapeutic agents.

Inhibition of RIP1 Kinase and Necroptosis

Recent research has identified 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[9] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death implicated in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

Caption: Inhibition of the RIP1 kinase-mediated necroptosis pathway.

By inhibiting the kinase activity of RIP1, compounds like this compound can potentially block the downstream signaling cascade that leads to cell death. This mechanism of action makes them attractive candidates for developing treatments for conditions such as acute pancreatitis, multiple sclerosis, and rheumatoid arthritis.[9] Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications to the benzyl and pyrazole rings can significantly modulate potency and selectivity.[9]

Broader Therapeutic Potential

Beyond RIP1 kinase, the pyrazole scaffold is a versatile template for targeting various biological systems. For instance, other pyrazole ethanone derivatives have been explored as antagonists for chemokine receptors like CCR1, which are also involved in inflammatory responses.[10] The inherent drug-like properties of the pyrazole ring, combined with the synthetic tractability of molecules like this compound, ensure their continued importance in the discovery of novel therapeutics.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block and lead compound in drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed with modern analytical methods. The demonstrated activity of closely related analogs as potent RIP1 kinase inhibitors highlights a clear and compelling application for this compound class in developing new therapies for inflammatory and necrotic diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.

References

-

This compound - CAS:1188263-60-6 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]

-

More M. S, Kale S. B, Karale B. K. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Orient J Chem 2006;22(2). [Link]

-

5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound - AOBChem USA. AOBChem USA. [Link]

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. RSIS International. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone - ChemSynthesis. ChemSynthesis. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. ResearchGate. [Link]

-

Synthesis, characterization and bioce - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. ResearchGate. [Link]

-

1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PubMed. [Link]

-

China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory - BIOSYNCE. BIOSYNCE. [Link]

-

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC - NIH. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. PubMed. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. MDPI. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed. PubMed. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:1188263-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. aobchem.com [aobchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

An In-Depth Technical Guide to the Purity Assessment of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmacologically active agents, valued for its role in compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Given its foundational role in the synthesis of more complex, high-value molecules, the purity of this compound is not merely a quality metric but a critical determinant of downstream success. Impurities can lead to unforeseen side reactions, diminished yields, and introduce confounding variables in biological assays, ultimately compromising research outcomes and regulatory compliance.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and ensuring the purity of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into synthesis-related impurities, robust analytical protocols, and an integrated strategy for comprehensive purity assessment.

Part 1: Synthesis Landscape and Potential Impurity Profile

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While various methods exist for pyrazole synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound equivalent with a substituted hydrazine.[3][4]

Sources

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Since its initial synthesis, the inherent structural features of pyrazole have offered a versatile template for the design of a multitude of biologically active compounds.[3] Its unique electronic properties and the ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil.[4] The adaptability of the pyrazole core allows for the strategic placement of diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5] This guide provides an in-depth exploration of the significant biological activities of pyrazole-containing compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss key structure-activity relationships that govern their potency and selectivity.

I. Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A paramount achievement in the therapeutic application of pyrazoles is the development of selective COX-2 inhibitors.[6] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7] The selective inhibition of COX-2 by certain pyrazole derivatives, most notably celecoxib, allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[7]

Mechanism of Action: The Molecular Basis of COX-2 Selectivity

The selective inhibition of COX-2 by diaryl-substituted pyrazoles like celecoxib is attributed to specific structural features of the enzyme's active site.[8] The COX-2 active site is slightly larger and possesses a side pocket that is absent in COX-1.[8] The sulfonamide moiety present in celecoxib and related pyrazoles can fit into this hydrophilic side pocket, leading to a stable and selective interaction with COX-2.[6][8] This binding prevents arachidonic acid from accessing the active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[9]

Signaling Pathway of COX-2 Inhibition by Pyrazole Compounds

Caption: COX-2 inhibition by pyrazole-based inhibitors.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.[10] The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[11]

Causality Behind Experimental Choices:

-

Enzyme Source: Using purified ovine COX-1 and human recombinant COX-2 allows for a direct assessment of isoform selectivity.[12]

-

Cofactors: Hematin and L-epinephrine are included as necessary cofactors for the cyclooxygenase and peroxidase activities of the enzymes.[13]

-

Inhibitor Pre-incubation: Pre-incubating the enzyme with the test compound allows for the inhibitor to bind to the active site before the introduction of the substrate.[13]

-

Substrate: Arachidonic acid is the natural substrate for COX enzymes.[13]

-

Detection Method: An Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 provides a sensitive and specific method for quantifying the product of the enzymatic reaction.[11]

Step-by-Step Methodology: [11][12][13]

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare stock solutions of hematin (100 µM) and L-epinephrine (40 mM) in the Tris-HCl buffer.

-

Prepare stock solutions of the pyrazole test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

-

Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in Tris-HCl buffer.

-

-

Assay Procedure:

-